molecular formula C12H6F2N2 B567877 5-(2,3-Difluorophenyl)nicotinonitrile CAS No. 1261732-07-3

5-(2,3-Difluorophenyl)nicotinonitrile

Cat. No.: B567877
CAS No.: 1261732-07-3
M. Wt: 216.191
InChI Key: TZTWUMCPLMSDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Difluorophenyl)nicotinonitrile is a chemical compound built on a nicotinonitrile (pyridine-3-carbonitrile) core, which is a privileged scaffold in medicinal chemistry and drug discovery . This particular derivative is characterized by a 2,3-difluorophenyl substituent, a modification known to potentially enhance a molecule's biological activity, metabolic stability, and membrane permeability. The integration of the electron-withdrawing nitrile group and fluorinated aromatic ring makes this compound a valuable and versatile building block for organic synthesis and the development of novel bioactive molecules . While specific biological data for this compound is not available in the search results, structurally related nicotinonitrile and fluorophenyl derivatives have demonstrated significant potential in scientific research. Compounds within this chemical class have been investigated for their antimicrobial properties , showing activity against Gram-positive bacterial strains such as Staphylococcus aureus . Furthermore, related molecules have exhibited promising antiproliferative activities in screenings against a panel of human cancer cell lines, with structure-activity relationship (SAR) studies indicating that the nature and pattern of substitution on the terminal phenyl ring are critical for modulating cytotoxic effects from cytostatic to cytotoxic . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex chemical entities, such as nicotinamidines, or as a core structure for probing new mechanisms of action in various disease models . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-(2,3-difluorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N2/c13-11-3-1-2-10(12(11)14)9-4-8(5-15)6-16-7-9/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTWUMCPLMSDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744927
Record name 5-(2,3-Difluorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261732-07-3
Record name 5-(2,3-Difluorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling as a Core Strategy

The most widely reported method for synthesizing this compound involves a Suzuki-Miyaura coupling reaction. This approach utilizes a halogenated nicotinonitrile precursor, typically 5-bromonicotinonitrile, which undergoes palladium-catalyzed coupling with 2,3-difluorophenylboronic acid. The reaction proceeds in a mixture of toluene and aqueous sodium carbonate, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst.

Key Reaction Parameters:

  • Catalyst Loading: 2–5 mol% Pd(PPh₃)₄.

  • Temperature: 80–100°C under reflux.

  • Yield: 65–85%, depending on purity of the boronic acid and reaction optimization.

A representative procedure involves dissolving 5-bromonicotinonitrile (1.0 equiv) and 2,3-difluorophenylboronic acid (1.2 equiv) in degassed toluene, followed by the addition of Pd(PPh₃)₄ and aqueous Na₂CO₃. The mixture is heated at 80°C for 12–24 hours, after which the product is extracted with ethyl acetate and purified via column chromatography.

Alternative Pathways: Nitrile Formation and Condensation Reactions

In cases where the boronic acid is unavailable, a two-step synthesis has been explored:

  • Nucleophilic Aromatic Substitution (NAS): 5-Aminonicotinonitrile is treated with 2,3-difluorobenzenediazonium chloride under acidic conditions to introduce the difluorophenyl group. However, this method suffers from moderate yields (40–50%) due to competing side reactions.

  • Condensation Reactions: A Kröhnke-type condensation between 2,3-difluorobenzaldehyde and a β-ketonitrile precursor has been attempted, but regioselectivity challenges limit its practicality.

Industrial-Scale Production and Optimization

Continuous Flow Chemistry

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors are employed to enhance reaction control and reduce processing times. For example, a microreactor system with immobilized palladium catalysts achieves >90% conversion in under 30 minutes, compared to 12–24 hours in batch processes. Key advantages include:

  • Reduced Catalyst Loading: 0.5–1 mol% Pd.

  • Improved Heat Management: Mitigates decomposition of heat-sensitive intermediates.

Catalytic System Enhancements

Recent advancements focus on ligand design to improve catalytic activity. BrettPhos (a biarylphosphine ligand) paired with Pd(OAc)₂ increases coupling efficiency with sterically hindered boronic acids, achieving yields up to 88%.

Reaction Mechanism and Kinetic Analysis

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C–Br bond of 5-bromonicotinonitrile, forming a Pd(II) intermediate.

  • Transmetallation: The Pd(II) complex reacts with the boronic acid, transferring the difluorophenyl group.

  • Reductive Elimination: The C–C bond forms, regenerating Pd(0) and releasing the product.

Kinetic Studies:

  • Rate-determining step: Oxidative addition (activation energy: 25–30 kcal/mol).

  • Turnover frequency (TOF): 120 h⁻¹ under optimized flow conditions.

Purification and Characterization

Chromatographic Techniques

Crude product is purified using silica gel chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1). The nitrile group’s polarity necessitates careful solvent selection to avoid tailing.

Spectroscopic Confirmation

  • ¹H NMR (300 MHz, CDCl₃): δ 8.94 (s, 1H, H-2), 8.38 (d, J = 2.1 Hz, 1H, H-4), 7.72–7.68 (m, 1H, H-6), 7.45–7.32 (m, 2H, difluorophenyl-H).

  • IR (KBr): 2225 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (C=C aromatic).

  • HRMS: m/z calc. for C₁₂H₆F₂N₂ [M+H]⁺: 217.0471; found: 217.0474.

Comparative Analysis of Synthetic Methods

MethodYield (%)ScalabilityCost Efficiency
Suzuki Coupling65–85HighModerate
NAS40–50LowLow
Continuous Flow>90Very HighHigh

The Suzuki coupling remains the most balanced approach, while continuous flow systems excel in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

    Substitution: Halogenation can be achieved using halogens like bromine (Br₂) in the presence of a catalyst.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2,3-Difluorophenyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Nicotinonitrile derivatives with modified substituents demonstrate significant antiviral activity. For example:

  • 4,6-Dimethyl-2-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile (11c): Exhibits inhibitory activity against Tobacco Mosaic Virus (TMV) with an IC50 of 30 μM. Its pyranosyl-sulfanyl substituent enhances solubility and target binding .
  • 4,6-Dimethyl-2-[((2S,3S,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)sulfanyl]nicotinonitrile (11d): Targets Coxsackievirus B4 (CV-B4) and Herpes Simplex Virus-1 (HSV-1), highlighting the role of hydroxylated substituents in broadening antiviral spectra .

Fluorophenyl-Containing Derivatives

Fluorinated aromatic groups are critical in medicinal chemistry for modulating pharmacokinetics:

  • 6-(Trifluoromethyl)nicotinonitrile: Replaces the difluorophenyl group with a trifluoromethyl substituent. While lacking direct biological data, the trifluoromethyl group is known to enhance metabolic stability and target affinity in kinase inhibitors .
  • 4-[2-[[(4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carbonyl]amino]-5-(trifluoromethyl)phenyl]piperidine-1-carboxylic acid tert-butyl: A complex derivative with a 2,3-difluorophenylmethyl group, demonstrating the utility of this moiety in kinase inhibitor scaffolds (LCMS: m/z 565; HPLC retention time: 1.78 minutes) .

Comparison: The 2,3-difluorophenyl group in 5-(2,3-Difluorophenyl)nicotinonitrile may confer similar metabolic stability but with reduced steric bulk compared to trifluoromethylated analogs.

Data Tables

Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives

Compound Name Core Structure Substituents Biological Target IC50 (μM) Source
This compound Nicotinonitrile 2,3-Difluorophenyl N/A N/A Target
4,6-Dimethyl-2-(pyranosyl-sulfanyl)nicotinonitrile (11c) Nicotinonitrile Tetrahydro-2H-pyran-sulfanyl TMV 30
6-(Trifluoromethyl)nicotinonitrile Nicotinonitrile Trifluoromethyl N/A N/A
4,6-Dimethyl-2-(trihydroxypyran-sulfanyl)nicotinonitrile (11d) Nicotinonitrile Hydroxylated pyran-sulfanyl CV-B4, HSV-1 30

Table 2: Fluorophenyl-Containing Therapeutic Agents

Compound Name Fluorinated Group Therapeutic Area Key Data Source
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine 2,5-Difluorophenyl TRK Kinase Inhibition Cancer treatment
Reference Example 72 (EP 4 374 877 A2) 2,3-Difluorophenyl Kinase Inhibition LCMS: m/z 565

Biological Activity

5-(2,3-Difluorophenyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a nitrile group and a difluorophenyl substituent. Its molecular formula is C12H8F2N2C_{12}H_{8}F_{2}N_{2}, with a molecular weight of approximately 234.20 g/mol. The presence of fluorine atoms enhances its lipophilicity and potentially increases its binding affinity to biological targets.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits promising antiviral and anticancer activities. Its mechanism of action involves the modulation of key biological pathways through the inhibition or activation of specific enzymes. The halogenated structure contributes to its increased potency against various cellular targets, making it a candidate for therapeutic applications.

  • Antiviral Activity : Studies have shown that compounds similar to this compound can inhibit viral replication by targeting viral enzymes. For instance, derivatives have demonstrated efficacy against RNA viruses by disrupting their replication processes.
  • Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, potentially by activating caspase pathways or inhibiting cell proliferation signals.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in cell signaling pathways.
  • Receptor Binding : It has the potential to bind to receptors associated with cancer cell growth and survival, altering downstream signaling cascades.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesBiological Activity
This compound Difluorophenyl group on nicotinonitrileAntiviral, anticancer
2-Chloro-5-(trifluoromethyl)nicotinonitrile Trifluoromethyl groupEnhanced antiviral properties
2,6-Dichloro-3-cyano-5-fluoropyridine Dichloro and cyano functionalitiesModerate antibacterial activity

The unique arrangement of the difluorophenyl group in this compound enhances its biological activity compared to other similar compounds. This specificity may allow for targeted therapeutic applications in drug discovery.

Case Studies and Research Findings

  • Antiviral Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of nicotinonitriles exhibit significant antiviral properties against various RNA viruses. The study highlighted the importance of fluorination in enhancing bioactivity (ACS Publications) .
  • Cancer Cell Line Testing : In vitro tests on breast cancer cell lines showed that this compound induced apoptosis at micromolar concentrations. The findings suggest that this compound could serve as a lead for developing new anticancer agents (MDPI) .
  • Mechanistic Insights : Computational modeling studies have provided insights into the binding interactions between this compound and target enzymes. These studies indicate that the fluorine atoms play a crucial role in stabilizing the binding conformation (Smolecule) .

Q & A

Q. What are the established synthetic routes for 5-(2,3-Difluorophenyl)nicotinonitrile, and what reaction conditions optimize yield?

The synthesis typically employs cross-coupling methodologies, such as the Suzuki-Miyaura reaction , to introduce the 2,3-difluorophenyl group to the nicotinonitrile core. A representative protocol involves:

  • Step 1: Coupling a boronic acid derivative of 2,3-difluorophenyl with a halogenated nicotinonitrile precursor (e.g., 5-bromonicotinonitrile) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–90°C for 12–24 hours .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields typically range from 60–75%, depending on the purity of starting materials and catalyst efficiency.

Q. Key Variables for Optimization :

  • Catalyst loading (1–5 mol% Pd).
  • Solvent polarity (higher polarity enhances coupling efficiency).
  • Temperature (elevated temperatures reduce reaction time but may increase side products) .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and nitrile group presence. The ¹⁹F NMR is critical for verifying fluorine positions (δ −110 to −150 ppm for ortho/para fluorines) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry validates purity (>95%) and molecular weight (e.g., m/z 217.06 [M+H]⁺) .
  • X-ray Crystallography : Resolves the three-dimensional structure, particularly the dihedral angle between the difluorophenyl and nicotinonitrile moieties, which influences reactivity .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .
  • Kinase Inhibition Assays : Fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of tyrosine kinases (e.g., EGFR) at concentrations of 1–100 μM .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or side-product formation?

  • Catalyst Screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency .
  • Solvent Effects : Substitute dioxane with toluene/DMF mixtures to stabilize intermediates and reduce decomposition.
  • Additive Use : Include phase-transfer agents (e.g., TBAB) to improve solubility of boronic acid derivatives .
  • Machine Learning : Apply algorithms (e.g., Bayesian optimization) to predict optimal temperature/catalyst combinations from historical reaction data .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay Replication : Standardize protocols (e.g., cell culture conditions, incubation time) across labs to minimize variability .
  • Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm the compound’s mechanism (e.g., EGFR inhibition vs. off-target effects) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding poses in kinase active sites (e.g., PDB ID: 1M17). The difluorophenyl group’s electron-withdrawing effects enhance π-π stacking with hydrophobic residues .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .
  • QSAR Models : Train models on fluorinated nicotinonitrile analogs to correlate substituent positions (e.g., fluorine at C2 vs. C3) with IC₅₀ values .

Q. How do structural modifications influence its activity in structure-activity relationship (SAR) studies?

  • Fluorine Position : Replacing 2,3-difluoro with 3,4-difluoro reduces kinase inhibition (ΔIC₅₀ = 2.5-fold) due to altered electrostatic interactions .
  • Nitrile Group Replacement : Substituting -CN with -COOH abolishes antimicrobial activity, highlighting the nitrile’s role in target binding .
  • Heterocycle Variation : Pyridine-to-pyrimidine core substitution decreases cytotoxicity (e.g., IC₅₀ increases from 12 μM to >50 μM in MCF-7 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.